

long-term storage and handling of sodium aurothiomalate solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Aurothiomalate (sodium)

Cat. No.: B10830287

[Get Quote](#)

Technical Support Center: Sodium Aurothiomalate Solutions

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with sodium aurothiomalate. As a compound with significant therapeutic potential and a complex chemical nature, its proper handling and storage are paramount to ensuring experimental reproducibility and success.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the long-term storage and handling of sodium aurothiomalate solutions. Our aim is to provide not just protocols, but the underlying scientific rationale to empower you in your research endeavors.

I. Core Concepts in Sodium Aurothiomalate Stability

Sodium aurothiomalate is a gold(I) complex with thiomalic acid.[\[4\]](#) Its stability in solution is a delicate equilibrium influenced by several factors. Understanding these factors is the first step in effective troubleshooting.

II. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: My sodium aurothiomalate solution has changed color. Is it still usable?

Initial Appearance: A freshly prepared aqueous solution of sodium aurothiomalate should be colorless to pale yellow.[\[5\]](#)

Observed Change: The solution has developed a pink, red, purple, or blue tint.

Potential Cause: The color change is a strong indicator of the formation of colloidal gold nanoparticles.[\[6\]](#)[\[7\]](#) This occurs when the gold(I) in the aurothiomalate complex is reduced to elemental gold (Au(0)), which then aggregates into nanoparticles. This reduction can be initiated by:

- Photodegradation: Exposure to light, especially UV light, can provide the energy for the reduction of Au(I).
- Thermal Degradation: Elevated temperatures can accelerate the degradation process.
- Chemical Incompatibility: The presence of reducing agents in your solution can lead to the formation of gold colloids.

Consequences: The formation of gold nanoparticles means that the concentration of the active sodium aurothiomalate complex has decreased. Furthermore, the biological activity of gold nanoparticles can differ significantly from that of the parent compound, potentially leading to confounding experimental results.[\[3\]](#)

Solution Workflow:

Caption: Troubleshooting workflow for color changes in sodium aurothiomalate solutions.

Experimental Protocol: UV-Vis Spectroscopy for Detecting Gold Nanoparticles

- Blank Measurement: Use the solvent in which your sodium aurothiomalate is dissolved as a blank to zero the spectrophotometer.
- Sample Measurement: Measure the absorbance spectrum of your colored sodium aurothiomalate solution from 400 nm to 700 nm.

- Analysis: The presence of a peak between 500 nm and 600 nm is characteristic of gold nanoparticles.[6]

Problem 2: I observe a precipitate in my sodium aurothiomalate solution.

Potential Causes:

- Solubility Issues: While sodium aurothiomalate is very soluble in water, its solubility in other solvents, such as ethanol and ether, is poor.[8] If you have prepared a solution in a mixed solvent system, you may have exceeded its solubility limit.
- Degradation Products: The degradation of sodium aurothiomalate can lead to the formation of less soluble species. For example, the thiomalate ligand can be oxidized to form thiomalic disulfide, which may have different solubility characteristics.
- pH-Induced Precipitation: The stability of sodium aurothiomalate is pH-dependent. Significant shifts in pH can lead to the formation of insoluble species. The optimal pH for an aqueous solution is in the range of 5.8-6.5.[5]

Solution Strategy:

- Verify Solvent Compatibility: Ensure that you are using a solvent in which sodium aurothiomalate is sufficiently soluble at your desired concentration.
- Check the pH: Measure the pH of your solution. If it has deviated significantly from the optimal range, this may be the cause of precipitation.
- Consider Filtration: If the precipitate is minor, you may be able to filter the solution using a 0.22 μ m syringe filter to remove the precipitate. However, be aware that this may also remove some of the active compound if it is involved in the precipitate.
- Prepare a Fresh Solution: In most cases, the appearance of a precipitate indicates that the solution is no longer reliable for experimental use. It is best to discard it and prepare a fresh solution.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for sodium aurothiomalate solutions?

For long-term storage, it is recommended to store aqueous solutions of sodium aurothiomalate at -80°C for up to one year.[9] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, provided the solution is protected from light. The solid powder form is stable for up to three years when stored at -20°C.[9]

Storage Form	Temperature	Duration
Solid Powder	-20°C	Up to 3 years[9]
Aqueous Solution	-80°C	Up to 1 year[9]
Aqueous Solution	2-8°C	Days to weeks

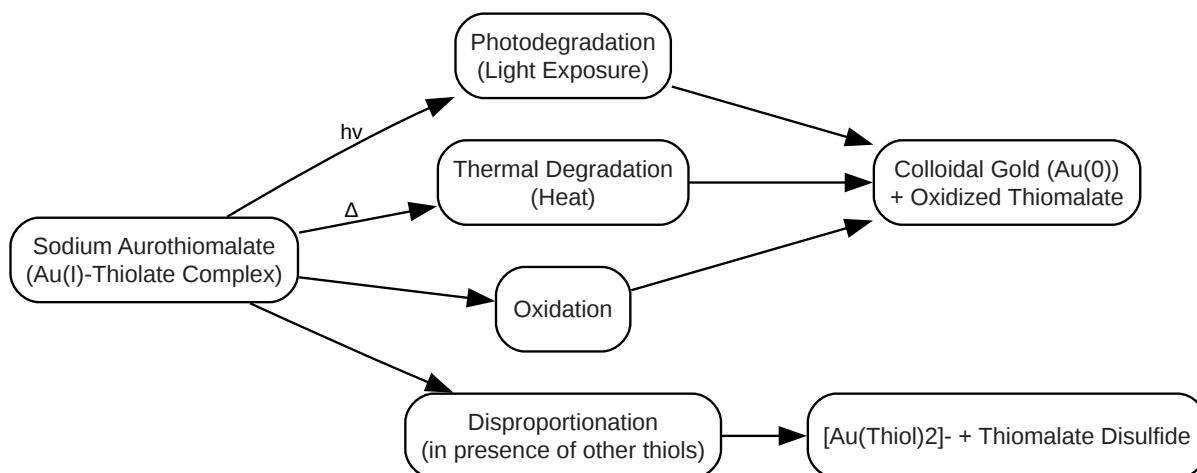
Q2: How should I prepare a stock solution of sodium aurothiomalate?

Sodium aurothiomalate is highly soluble in water.[5] To prepare a stock solution, dissolve the desired amount of sodium aurothiomalate powder in high-purity water (e.g., Milli-Q or equivalent). It is recommended to prepare the solution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol: Preparation of a 10 mg/mL Sodium Aurothiomalate Stock Solution

- Weighing: Accurately weigh 100 mg of sodium aurothiomalate powder.
- Dissolving: In a sterile, light-protected container (e.g., an amber vial), add the powder to 9 mL of sterile, high-purity water.
- Mixing: Gently vortex or swirl the vial until the powder is completely dissolved.
- Volume Adjustment: Adjust the final volume to 10 mL with the same high-purity water.
- Sterilization (Optional): If required for your application, sterile filter the solution through a 0.22 µm filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -80°C.

Q3: My experiment is not working as expected. Could my sodium aurothiomalate solution be the problem?


If you suspect that your sodium aurothiomalate solution has degraded, consider the following:

- Age of the solution: Has the solution been stored for longer than the recommended time?
- Storage conditions: Was the solution consistently stored at the correct temperature and protected from light?
- Visual inspection: Is there any evidence of color change or precipitation?

If any of these factors are a concern, it is highly recommended to prepare a fresh solution to ensure the integrity of your experimental results. The biological activity of sodium aurothiomalate can be altered by degradation.[\[10\]](#)

Q4: What are the primary degradation pathways for sodium aurothiomalate in solution?

The degradation of sodium aurothiomalate in solution can proceed through several pathways:

[Click to download full resolution via product page](#)

Caption: Key degradation pathways of sodium aurothiomalate in solution.

- Photodegradation and Thermal Degradation: Both light and heat can induce the reduction of Au(I) to elemental gold (Au(0)), leading to the formation of nanoparticles. The thiomalate ligand is concurrently oxidized.
- Oxidation: The thiol group on the thiomalate ligand is susceptible to oxidation, which can lead to the formation of thiomalic disulfide. This can destabilize the gold complex.
- Disproportionation: In the presence of other thiol-containing molecules, sodium aurothiomalate can undergo disproportionation reactions, leading to the formation of different gold-thiol complexes and oxidized thiomalate species.[\[11\]](#)

Q5: How can I verify the concentration and purity of my sodium aurothiomalate solution?

Several analytical techniques can be used to assess the quality of your solution:

- UV-Visible Spectroscopy: Can be used to monitor for the formation of gold nanoparticles, as described in the troubleshooting section.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify sodium aurothiomalate from its degradation products.[\[12\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the parent compound and its degradation products, providing detailed information about the degradation pathways.[\[12\]](#)

For routine laboratory use, preparing fresh solutions and adhering to strict storage and handling protocols is the most practical way to ensure the quality of your sodium aurothiomalate.

IV. Safety and Handling Precautions

- Always handle sodium aurothiomalate in a well-ventilated area, preferably a fume hood.
- Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
- Avoid inhaling the powder or allowing it to come into contact with your skin or eyes.
- In case of accidental contact, wash the affected area thoroughly with water.

- Dispose of sodium aurothiomalate waste according to your institution's hazardous waste disposal guidelines.

V. References

- Ghadially, F. N., DeCoteau, W. E., Huang, S., & Thomas, I. (1978). Ultrastructure of the skin of patients treated with sodium aurothiomalate. *Journal of pathology*, 124(2), 77–83.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Reactions of model proteins with aurothiomalate, a clinically established gold(I) drug: The comparison with auranofin. Retrieved from [\[Link\]](#)
- Graham, G. G., Ziegler, J. B., & Champion, G. D. (1991). The effect of aurothiomalate on the oxidative burst of polymorphonuclear leukocytes varies with the quantity of drug in myocrisin ampoules. *The Journal of rheumatology*, 18(5), 666–671.
- PubChem. (n.d.). Gold Sodium Thiomalate. Retrieved from [\[Link\]](#)
- Wood, P. L., Khan, M. A., & Moskal, J. R. (2008). Mechanism of action of the disease-modifying anti-arthritis thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. *European journal of pharmacology*, 580(1-2), 48–54.
- Wikipedia. (n.d.). Sodium aurothiomalate. Retrieved from [\[Link\]](#)
- Graham, G. G., Champion, G. D., & Day, R. O. (1999). No significant effects of sodium aurothiomalate on haem metabolism and mixed function oxygenase activity in patients with rheumatoid arthritis. *Clinical and experimental rheumatology*, 17(4), 461–462.
- Google Patents. (n.d.). Process for manufacture of sodium auro-thiomalate. Retrieved from [\[Link\]](#)
- Patsnap. (n.d.). What is Sodium Aurothiomalate used for? Retrieved from [\[Link\]](#)
- TIIKM Conference Proceedings. (n.d.). The use of analytical techniques to detect toxic synthetic drug, sibutramine, adulterated. Retrieved from [\[Link\]](#)

- Tarozaitė, R., Juškėnas, R., Kurtinaitienė, M., Jagminienė, A., & Vaškelis, A. (2006). Gold colloids obtained by Au (III) reduction with Sn (II): preparation and characterization. *Chemija*, 17(2-3), 1-6.
- ResearchGate. (n.d.). Degradation Pathway. Retrieved from [\[Link\]](#)
- Corthey, G., Giovanetti, L. J., Ramallo-López, J. M., Zelaya, E., Rubert, A. A., Benitez, G. A., Requejo, F. G., Fonticelli, M. H., & Salvarezza, R. C. (2010). Synthesis and characterization of gold at gold(I)-thiomalate core at shell nanoparticles. *ACS nano*, 4(6), 3413–3421.
- Taylor & Francis Online. (n.d.). Sodium aurothiomalate – Knowledge and References. Retrieved from [\[Link\]](#)
- Taylor & Francis Online. (n.d.). Sodium aurothiomalate – Knowledge and References. Retrieved from [\[Link\]](#)
- Ghadially, F. N., DeCoteau, W. E., Huang, S., & Thomas, I. (1978). Ultrastructure of the skin of patients treated with sodium aurothiomalate. *Journal of pathology*, 124(2), 77–83.
- Korfomacher, W. A., Cox, K. A., & Wen, E. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. *Journal of chromatography. A*, 1058(1-2), 113–123.
- Le, D. T., La, T. H., Kim, J., & Lee, Y. (2020). Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles. *The Journal of Physical Chemistry C*, 124(22), 12155-12163.
- Hsueh, Y. H., & Lin, S. Y. (2011). Colloidal gold nanoparticle formation derived from self-assembled supramolecular structure of cyclodextrin/Au salt complex. *Nanoscale*, 3(4), 1548–1555.
- Smith, E., Reglinski, J., Hoey, S., & Sturrock, R. D. (1990). Action of Sodium Aurothiomalate on Erythrocyte Membrane. *Journal of Inorganic Biochemistry*, 40(4), 267-272.
- Caddeo, C., Manca, M. L., Peris, J. E., Usach, I., Diez-Sales, O., Fadda, A. M., & Manconi, M. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. *Pharmaceutics*, 10(4), 227.

- Shafaatian, B., Guerri, A., Cantini, F., & Messori, L. (2015). Reactions of model proteins with aurothiomalate, a clinically established gold(I) drug: The comparison with auranofin. *Journal of inorganic biochemistry*, 148, 38–44.
- NHS. (n.d.). Sodium aurothiomalate (Gold therapy) Rheumatology Local Safety Monitoring Schedule. Retrieved from [\[Link\]](#)
- Chauhan, A., Goyal, M. K., & Chauhan, P. (2014). GC-MS technique and its analytical applications in science and technology. *Journal of Analytical & Bioanalytical Techniques*, 5(6), 1-5.
- ResolveMass. (n.d.). Forced Degradation Studies for Biologics: Unique Challenges & Analytical Strategies. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]
- 2. What is Sodium Aurothiomalate used for? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 5. Gold Sodium Thiomalate | C4H3AuNa2O4S | CID 22318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. Colloidal gold nanoparticle formation derived from self-assembled supramolecular structure of cyclodextrin/Au salt complex - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. US1994213A - Process for manufacture of sodium auro-thiomalate - Google Patents [patents.google.com]
- 9. Aurothiomalate sodium | PKC | TargetMol [targetmol.com]

- 10. The effect of aurothiomalate on the oxidative burst of polymorphonuclear leukocytes varies with the quantity of drug in myocrisin ampoules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- To cite this document: BenchChem. [long-term storage and handling of sodium aurothiomalate solutions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830287#long-term-storage-and-handling-of-sodium-aurothiomalate-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com